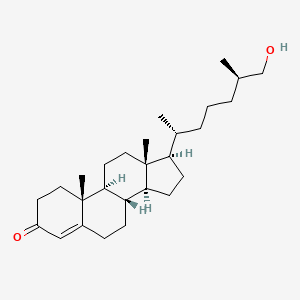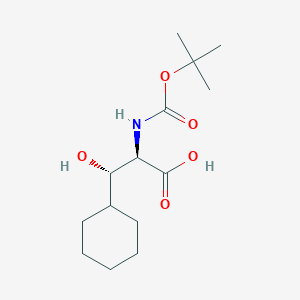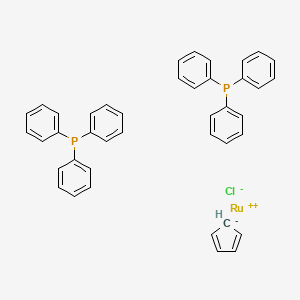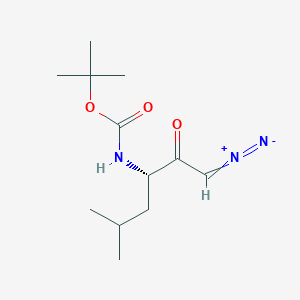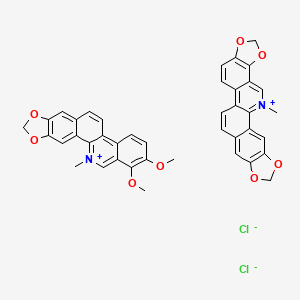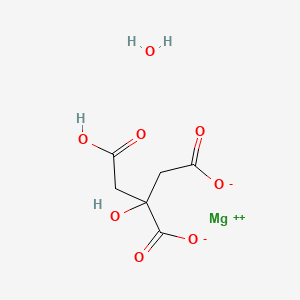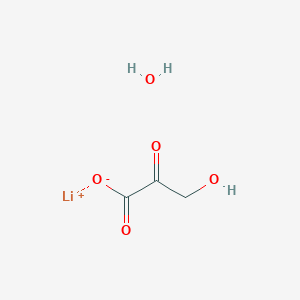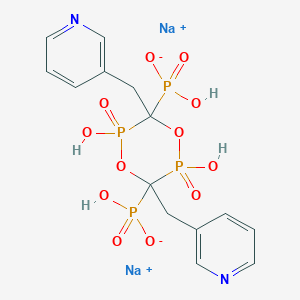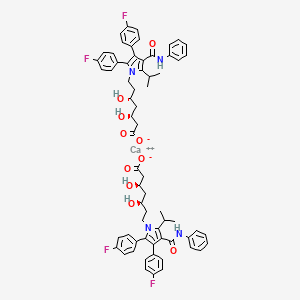
Butaperazine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butaperazine Dihydrochloride is a phenothiazine derivative that has been used as an antipsychotic agent. It was approved for medical use in 1967 but was possibly discontinued in the 1980s . The compound is known for its central nervous system depressant activities and has been used in the treatment of various psychiatric disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butaperazine Dihydrochloride involves the preparation of 2-Butyrylphenothiazine as the starting material. This is followed by the alkylation of 1-methylpiperazine with 1-Bromo-3-chloropropane to form 1-(γ-chloropropyl)-4-methylpiperazine . The final step involves a nucleophilic substitution reaction facilitated by sodamide to complete the installation of the side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using the same synthetic routes and reaction conditions described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Butaperazine Dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can alter the phenothiazine ring structure.
Substitution: Nucleophilic substitution reactions are common, particularly in the synthesis process.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Reagents such as 1-Bromo-3-chloropropane and sodamide are used in the synthesis.
Major Products
The major products formed from these reactions include various derivatives of the phenothiazine ring, depending on the specific reagents and conditions used.
科学研究应用
Butaperazine Dihydrochloride has been used in various scientific research applications, including:
Chemistry: As a reference material for the study of phenothiazine derivatives.
Biology: Investigating its effects on the central nervous system.
Medicine: Historically used as an antipsychotic agent.
Industry: Utilized in the production of certified reference materials for accurate data analysis.
作用机制
The exact mechanism of action for Butaperazine Dihydrochloride is not fully understood. it is known to exert its effects by depressing the central nervous system. It likely interacts with dopamine receptors in the brain, similar to other phenothiazine derivatives .
相似化合物的比较
Similar Compounds
Trifluoperazine: Another phenothiazine derivative used as an antipsychotic.
Chlorpromazine: A well-known antipsychotic in the same class.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness
Butaperazine Dihydrochloride is unique in its specific chemical structure, which includes a butyryl group attached to the phenothiazine ring. This structural difference may contribute to its distinct pharmacological profile compared to other phenothiazine derivatives .
属性
CAS 编号 |
80463-18-9 |
|---|---|
分子式 |
C₂₄H₃₁N₃OS .2HCl |
分子量 |
409.5923646 |
同义词 |
1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-1-butanone Dihydrochloride; 2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine Dihydrochloride; AHR 3000 Dihydrochloride; AHR 712 Dihydrochloride; Bayer 1362 Dihydrochloride; B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


